7,4'-Dihydroxy-6,8-di-C-prenylflavanone
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Overview
Description
7,4’-Dihydroxy-6,8-di-C-prenylflavanone is a prenylated flavonoid, a type of compound characterized by the presence of prenyl groups attached to the flavonoid skeleton. Prenylated flavonoids are known for their diverse biological activities and enhanced bioavailability compared to non-prenylated flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone typically involves multiple steps starting from phloroacetophenone. The key steps include condensation reactions, cyclization, and demethoxymethylation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions to achieve higher yields and purity, which can then be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
7,4’-Dihydroxy-6,8-di-C-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Medicine: It has potential therapeutic applications due to its bioactivity and bioavailability.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of 7,4’-Dihydroxy-6,8-di-C-prenylflavanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are involved in uric acid reabsorption . Additionally, it can inhibit xanthine oxidase, an enzyme involved in uric acid production .
Comparison with Similar Compounds
- 5,7-Dihydroxy-4’-methoxy-8,3’-di-C-prenylflavanone
- 4’,7-Dihydroxy-8-prenylflavanone
- 5,7-Dihydroxy-6,8-di-C-prenyl-4’-O-prenyl-flavanone
Uniqueness: 7,4’-Dihydroxy-6,8-di-C-prenylflavanone is unique due to its specific prenylation pattern, which enhances its bioactivity and bioavailability compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C25H28O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3 |
InChI Key |
MLXUEMGNSDHQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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